tert-Butyl(3-chloropropoxy)dimethylsilane
Overview
Description
tert-Butyl(3-chloropropoxy)dimethylsilane is a chemical compound with the molecular formula C9H21ClOSi and a molecular weight of 208.81 g/mol . It is commonly used in organic synthesis as a protecting group for hydroxyl functionalities and as an intermediate in the preparation of various silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(3-chloropropoxy)dimethylsilane can be synthesized by reacting tert-butyldimethylsilyl chloride with 3-chloropropanol in the presence of a base such as imidazole or triethylamine. The reaction typically occurs at room temperature and involves the neutralization of hydrochloric acid generated during the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-chloropropoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amine groups.
Hydrolysis: The compound can be hydrolyzed to produce tert-butyldimethylsilanol and 3-chloropropanol.
Common Reagents and Conditions
Imidazole: Used as a base in substitution reactions.
Triethylamine: Another base commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
tert-Butyldimethylsilanol: Formed during hydrolysis.
3-Chloropropanol: Another product of hydrolysis.
Scientific Research Applications
tert-Butyl(3-chloropropoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl functionalities, facilitating the synthesis of complex organic molecules.
Polymer Chemistry: Acts as an initiator for polymerization reactions.
Analytical Chemistry: Utilized in the preparation of derivatives for gas-liquid chromatography, aiding in the analysis of amino acids.
Cancer Research: Structural analogs have shown potential in inhibiting carcinogens and mutagens.
Mechanism of Action
The mechanism of action of tert-Butyl(3-chloropropoxy)dimethylsilane primarily involves its role as a protecting group and an initiator in polymerization reactions. The compound protects hydroxyl groups by forming stable silyl ethers, which can be selectively removed under mild conditions. In polymerization, it initiates the reaction by generating reactive intermediates that propagate the polymer chain.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of chlorine.
tert-Butyldimethylsilyl chloride: Used in the synthesis of tert-Butyl(3-chloropropoxy)dimethylsilane.
3-Chloro-1-propanol: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of tert-butyl, dimethylsilyl, and chloropropoxy groups, which confer distinct reactivity and stability properties. This makes it particularly useful as a protecting group and an intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl-(3-chloropropoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROUBCOBLAPPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451721 | |
Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89031-82-3 | |
Record name | (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89031-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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